15-epi Travoprost

Descripción general

Descripción

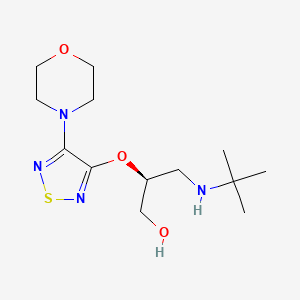

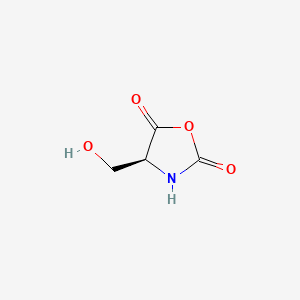

15-epi Travoprost is a high-quality, certified reference material . It is a synthetic prostaglandin analog, more specifically, an analog of prostaglandin F2α . It is used in the treatment of elevated intraocular pressure due to open-angle glaucoma or ocular hypertension . It works by increasing the outflow of aqueous fluid from the eyes .

Synthesis Analysis

The synthesis of Travoprost involves several steps, including stereoselective reduction, lactone group reduction, removal of the p-phenylbenzoyl protecting group, and transformation of the resulting triol by Wittig reaction into the acid, which is then esterified .Molecular Structure Analysis

The molecular formula of this compound is C26H35F3O6 . Its molecular weight is 500.55 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Travoprost include stereoselective reduction, lactone group reduction, removal of the p-phenylbenzoyl protecting group, and transformation of the resulting triol by Wittig reaction into the acid, which is then esterified .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula C26H35F3O6 and molecular weight 500.55 .Aplicaciones Científicas De Investigación

Tratamiento del glaucoma de ángulo abierto o hipertensión ocular

Travoprost se ha utilizado en el tratamiento del glaucoma de ángulo abierto (OAG) o la hipertensión ocular (OHT). En un estudio, se evaluó la eficacia y seguridad del implante intracameral SE de travoprost (implante de liberación lenta, el producto comercial previsto) y el implante FE (implante de liberación rápida, incluido principalmente para fines de enmascaramiento) en comparación con la solución oftálmica de timolol dos veces al día (BID), 0.5% en pacientes con OAG u OHT .

Reducción de la presión intraocular

Se ha demostrado que Travoprost es eficaz para reducir la presión intraocular (PIO). En un estudio, se encontró que el implante intraocular de travoprost no era inferior a las gotas para los ojos de timolol en la reducción de la PIO durante los primeros 3 meses, y tampoco fue inferior al timolol en los meses 6, 9 y 12 .

Eficacia a largo plazo en el tratamiento del glaucoma

Un estudio de cohorte retrospectivo multicéntrico comparó la eficacia y seguridad de tafluprost, travoprost o latanoprost a largo plazo en pacientes con glaucoma de ángulo abierto primario (POAG) o glaucoma de tensión normal (NTG). El estudio encontró que estos medicamentos fueron efectivos en el tratamiento a largo plazo de estas afecciones .

Reducción de los medicamentos tópicos para el glaucoma

En un estudio, se encontró que una proporción significativamente mayor de pacientes en los grupos de implante SE y FE (83.5% y 78.7%, respectivamente) en comparación con el grupo de timolol (23.9%) estaban tomando menos medicamentos tópicos para el glaucoma en el mes 12 en comparación con la detección .

Seguridad en el uso a largo plazo

Se ha estudiado la seguridad del uso a largo plazo de travoprost. En un estudio, se encontró que el implante intraocular de travoprost era seguro para su uso durante un período de 12 meses .

Uso en ensayos clínicos multicéntricos

Travoprost se ha utilizado en ensayos multicéntricos, aleatorizados, doble ciego, controlados con placebo, de no inferioridad para evaluar su seguridad y eficacia en la reducción de la presión intraocular (PIO) .

Mecanismo De Acción

Mode of Action

Upon administration, 15-epi Travoprost is absorbed through the cornea and is hydrolyzed to its active metabolite, travoprost free acid . As a full agonist and highly selective at the prostanoid receptor, it demonstrates a higher efficacy in reducing intraocular pressure and a reduced risk for developing off-target side effects .

Biochemical Pathways

This is likely achieved through increased outflow of aqueous humor via the trabecular meshwork, the primary route of outflow for the aqueous humor .

Pharmacokinetics

This compound is well-absorbed through the cornea. After absorption, it is hydrolyzed to its active form, travoprost free acid . Peak plasma concentrations of travoprost free acid occur within 30 minutes . The elimination half-life is approximately 45 minutes , indicating that the compound is rapidly metabolized and eliminated.

Result of Action

The primary result of this compound action is a reduction in intraocular pressure. This is achieved through its agonistic action on the FP prostanoid receptor, leading to increased outflow of aqueous humor via the trabecular meshwork . This reduction in intraocular pressure helps in the management of conditions like open-angle glaucoma and ocular hypertension .

Safety and Hazards

Travoprost may cause serious eye irritation and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

15-epi Travoprost plays a significant role in biochemical reactions by interacting with prostaglandin F2α receptors (FP receptors). These receptors are G-protein-coupled receptors that mediate various physiological responses. Upon binding to FP receptors, this compound activates intracellular signaling pathways that lead to increased aqueous humor outflow, thereby reducing intraocular pressure. The interaction between this compound and FP receptors is characterized by high affinity and selectivity, making it an effective therapeutic agent for glaucoma .

Cellular Effects

This compound exerts its effects on various cell types, particularly those in the ocular tissues. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In ocular cells, this compound activates the FP receptor, leading to the mobilization of intracellular calcium ions and the activation of protein kinase C. This cascade of events results in the relaxation of the ciliary muscle and increased uveoscleral outflow of aqueous humor . Additionally, this compound has been shown to influence the expression of genes involved in extracellular matrix remodeling, which further contributes to its therapeutic effects.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the FP prostaglandin receptor. This binding triggers a conformational change in the receptor, activating the associated G-protein. The activated G-protein then stimulates phospholipase C, leading to the production of inositol trisphosphate and diacylglycerol. These second messengers increase intracellular calcium levels and activate protein kinase C, respectively. The elevated calcium levels and activated protein kinase C promote the relaxation of the ciliary muscle and enhance aqueous humor outflow . Additionally, this compound may influence gene expression by activating transcription factors that regulate genes involved in extracellular matrix turnover.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease upon prolonged exposure to light and heat. In vitro studies have shown that this compound maintains its efficacy in reducing intraocular pressure for up to 24 hours after administration . Long-term studies in vivo have demonstrated that continuous administration of this compound can lead to sustained reductions in intraocular pressure without significant degradation of the compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces intraocular pressure without causing significant adverse effects. At higher doses, some toxic effects have been observed, including ocular hyperemia and conjunctival irritation . Threshold effects have been noted, where doses above a certain level do not result in further reductions in intraocular pressure but may increase the risk of adverse effects. These findings highlight the importance of optimizing the dosage of this compound to achieve maximum therapeutic benefit with minimal side effects.

Metabolic Pathways

This compound is metabolized through several pathways, including beta-oxidation and hydroxylation. The primary metabolic pathway involves the beta-oxidation of the carboxylic acid chain, resulting in the formation of dinor and tetranor metabolites . These metabolites are further processed through hydroxylation and reduction reactions, leading to their eventual excretion. The enzymes involved in the metabolism of this compound include cytochrome P450 enzymes and various oxidoreductases. The metabolic pathways of this compound ensure its efficient clearance from the body while maintaining its therapeutic efficacy.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. In ocular tissues, the compound is taken up by prostaglandin transporters and distributed to the ciliary body and trabecular meshwork . The distribution of this compound is influenced by its lipophilicity, allowing it to penetrate cell membranes and reach its target sites effectively. The compound’s localization within ocular tissues is crucial for its therapeutic action, as it ensures the sustained reduction of intraocular pressure.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and cell membrane compartments. The compound’s lipophilic nature allows it to integrate into cell membranes, where it interacts with FP receptors . Additionally, this compound may be localized to specific subcellular compartments through targeting signals or post-translational modifications. The precise localization of this compound within cells is essential for its activity, as it ensures the effective activation of signaling pathways that mediate its therapeutic effects.

Propiedades

IUPAC Name |

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35F3O6/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29/h3,5,7-9,12-14,17,19,21-24,30-32H,4,6,10-11,15-16H2,1-2H3/b5-3-,13-12+/t19-,21+,22+,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKPLKVHSHYCHOC-AURHPGDUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@@H](COC2=CC=CC(=C2)C(F)(F)F)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35F3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1420791-14-5 | |

| Record name | 15-Epi travoprost | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1420791145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-(5Z,9α,1α,13E,15S)-trihydroxy-16-(3-(trifluoromethyl)phenoxy)-17,18,19,20-tetranor-prosta-5,13-dien-1-oic acid, isopropyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 15-EPI TRAVOPROST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NDD23J941F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Carbamoylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B585458.png)

![[(8S,9S,10R,11S,13S,14S,16R,17S)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate](/img/structure/B585480.png)